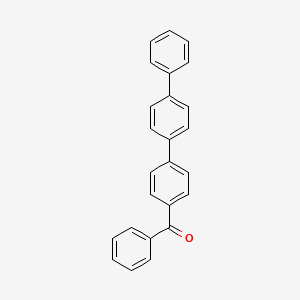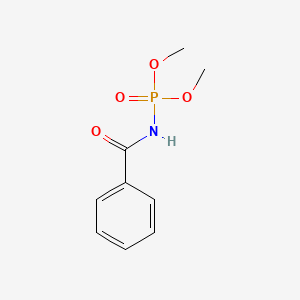![molecular formula C16H24N2O B11958406 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- CAS No. 60493-36-9](/img/structure/B11958406.png)
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- typically involves the reaction of piperidine with a carboxamide derivative and a substituted phenyl group. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Commonly used methods include:
Amidation reactions: These involve the reaction of piperidine with carboxylic acid derivatives in the presence of coupling agents like EDCI or DCC.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-Piperidinecarboxamide: A simpler analog with similar core structure but lacking the substituted phenyl group.
4-Methyl-N-phenyl-1-piperidinecarboxamide: A related compound with a different substitution pattern on the phenyl group.
Uniqueness
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity or biological activity compared to similar compounds.
属性
CAS 编号 |
60493-36-9 |
|---|---|
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC 名称 |
4-methyl-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-12(2)14-4-6-15(7-5-14)17-16(19)18-10-8-13(3)9-11-18/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
InChI 键 |
BLVKSEPKJUMYIO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





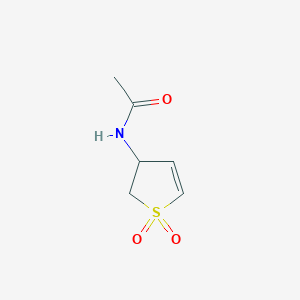

![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

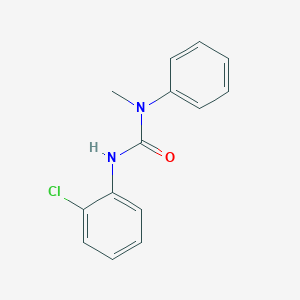


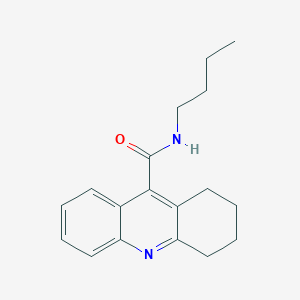
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
